![molecular formula C11H11NO B1312494 [4-(Furane-2-yl)phényl]méthanamine CAS No. 771573-27-4](/img/structure/B1312494.png)
[4-(Furane-2-yl)phényl]méthanamine
Vue d'ensemble
Description
[4-(Furan-2-yl)phenyl]methanamine: is an organic compound that features a furan ring attached to a phenyl group, which is further connected to a methanamine group
Applications De Recherche Scientifique
Chemistry:
Catalysis: [4-(Furan-2-yl)phenyl]methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: The compound is used in the synthesis of polymers and advanced materials with unique electronic and optical properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of bioactive molecules, including drugs targeting neurological and inflammatory diseases.
Biological Probes: It is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
Target of Action
Furan derivatives have been found to interact with various biological targets, including protein tyrosine kinases . These enzymes play a crucial role in signal transduction pathways that regulate numerous cellular functions, such as proliferation, growth, differentiation, and death .
Mode of Action
Furan derivatives have been reported to exhibit inhibitory activity against protein tyrosine kinases . This suggests that [4-(Furan-2-yl)phenyl]methanamine might interact with its targets, leading to changes in their activity and subsequently affecting cellular functions.
Biochemical Pathways
Given the potential interaction with protein tyrosine kinases, it can be inferred that the compound may influence pathways regulated by these enzymes, such as cell growth and differentiation pathways .
Analyse Biochimique
Biochemical Properties
[4-(Furan-2-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those catalyzing the synthesis of amino acids and other essential biomolecules . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of [4-(Furan-2-yl)phenyl]methanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell growth and differentiation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, [4-(Furan-2-yl)phenyl]methanamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(Furan-2-yl)phenyl]methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to [4-(Furan-2-yl)phenyl]methanamine has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of [4-(Furan-2-yl)phenyl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range results in optimal activity without adverse effects.
Metabolic Pathways
[4-(Furan-2-yl)phenyl]methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the synthesis and degradation of biomolecules. For instance, it has been shown to affect the metabolic flux of amino acids and other essential metabolites . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, [4-(Furan-2-yl)phenyl]methanamine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.
Subcellular Localization
The subcellular localization of [4-(Furan-2-yl)phenyl]methanamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its site of action, where it can interact with target biomolecules and modulate cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Furan-2-yl)phenyl]methanamine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to couple a furan-2-boronic acid with a halogenated benzene derivative under palladium catalysis to form the [4-(Furan-2-yl)phenyl] intermediate.
Reduction: The intermediate is then subjected to reduction conditions to introduce the methanamine group. This can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production methods for [4-(Furan-2-yl)phenyl]methanamine may involve large-scale Suzuki-Miyaura coupling reactions followed by efficient reduction processes. The choice of reagents and conditions is optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Furan-2-yl)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines with various functional groups.
Comparaison Avec Des Composés Similaires
[4-(Thiophen-2-yl)phenyl]methanamine: Similar structure with a thiophene ring instead of a furan ring.
[4-(Pyridin-2-yl)phenyl]methanamine: Contains a pyridine ring, offering different electronic properties.
Uniqueness:
Electronic Properties: The furan ring in [4-(Furan-2-yl)phenyl]methanamine provides unique electronic characteristics that influence its reactivity and interactions.
Versatility: The compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Propriétés
IUPAC Name |
[4-(furan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKRLJUMZZXOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428730 | |
| Record name | [4-(furan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-27-4 | |
| Record name | 4-(2-Furanyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(furan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



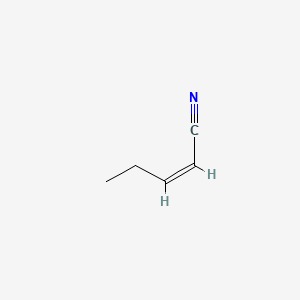
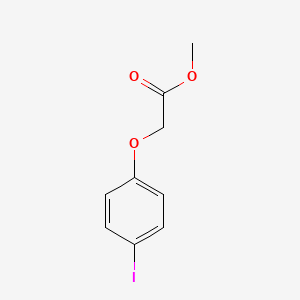

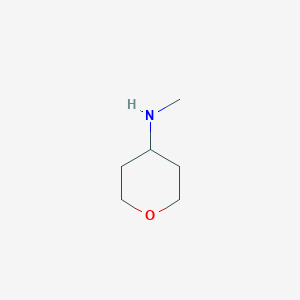
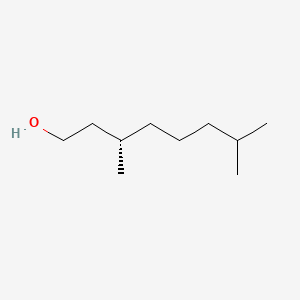
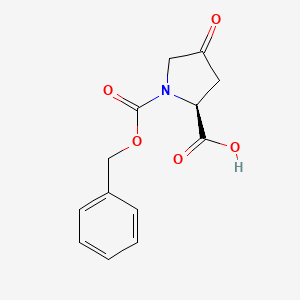
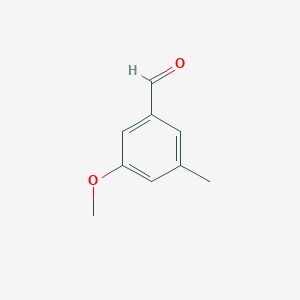
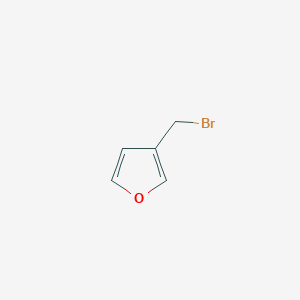
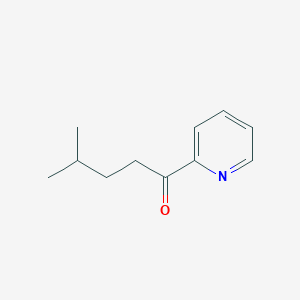
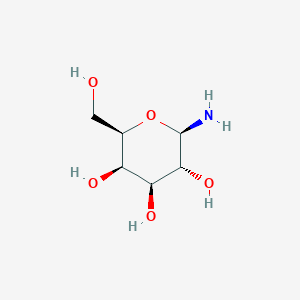
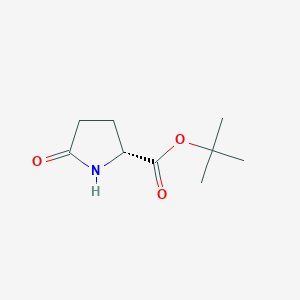

![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)
